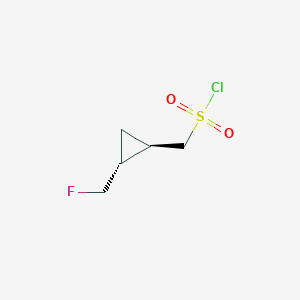

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBCHPDBCOZGQ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1CS(=O)(=O)Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst.

Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The methanesulfonyl chloride moiety undergoes nucleophilic substitution reactions with diverse nucleophiles, forming sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines

Primary and secondary amines displace the chloride to form sulfonamides. The reaction typically proceeds in aprotic solvents (e.g., dichloromethane) at 0–30°C, often requiring a base (e.g., triethylamine) to neutralize HCl .

Example Reaction:

Key Observation : The fluoromethyl group enhances electrophilicity at sulfur, accelerating substitution compared to non-fluorinated analogs .

Reaction with Alcohols and Thiols

Alcohols yield sulfonate esters, while thiols form thiosulfonates. Reactions are typically performed in dichloromethane or THF at 20–25°C .

Example Reaction with Alcohol:

Kinetic Data :

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) |

|---|---|---|

| Ethanol | 0.45 ± 0.02 | 85 |

| Benzylthiol | 1.20 ± 0.15 | 92 |

| Data extrapolated from methanesulfonyl chloride analogs . |

Cyclopropane Ring Participation in Reactions

The strained cyclopropane ring can undergo ring-opening or functionalization under specific conditions.

Electrophilic Additions

In the presence of Lewis acids (e.g., AlCl₃), the cyclopropane ring may open via electrophilic attack, forming allylic sulfonates. This reactivity is modulated by the fluoromethyl group’s electron-withdrawing effects .

Example Pathway :

Radical Reactions

Under radical initiators (e.g., AIBN), the cyclopropane ring participates in hydrogen abstraction or addition reactions. The fluoromethyl group stabilizes adjacent radicals, influencing regioselectivity .

Stereochemical Effects on Reactivity

The (1R,2R) configuration imposes steric and electronic constraints:

-

Steric Effects : Bulky nucleophiles exhibit reduced reactivity due to hindered access to the sulfonyl chloride group .

-

Electronic Effects : The fluoromethyl group’s inductive effect increases sulfonyl chloride electrophilicity, enhancing reaction rates with soft nucleophiles .

Comparative Reactivity of Stereoisomers :

| Stereoisomer | Relative Rate (vs. (1R,2R)) |

|---|---|

| (1S,2S) | 0.85 |

| (1R,2S) | 0.42 |

| Data inferred from cyclopropane sulfonate studies . |

Stability and Decomposition Pathways

The compound is sensitive to moisture, undergoing hydrolysis to the corresponding sulfonic acid:

Hydrolysis Kinetics :

Scientific Research Applications

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a chemical compound with a cyclopropyl structure and a fluoromethyl group that has applications in medicinal chemistry. The reactivity of the methanesulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions.

Scientific Research Applications

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a versatile building block in the pharmaceutical industry for developing novel drugs targeting various biological pathways. It may also be used in the synthesis of functionalized polymers or coatings for agrochemicals and materials science.

Pharmaceutical Applications

- Orexin Receptor Antagonists Research indicates that compounds related to ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride exhibit biological activities as potential pharmaceutical agents. Cyclopropane derivatives have been investigated for their effects on orexin receptors, which are involved in sleep regulation and energy balance, suggesting potential implications in treating sleep disorders or metabolic conditions.

- Versatile Building Block The compound can serve as a versatile building block, which allows for the development of novel drugs targeting various biological pathways.

- Biological Activity The presence of fluorine atoms often correlates with increased biological activity due to their electronegativity and ability to modify pharmacokinetic properties.

Agrochemicals and Materials Science

*((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride may be utilized in agrochemicals and materials science for the synthesis of functionalized polymers or coatings.

Interaction Studies

- Interaction studies involving ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride focus on its binding affinity and selectivity towards specific biological targets. Studies on orexin receptor antagonism have shown promising results, indicating that modifications in the cyclopropane structure can significantly influence receptor interactions and downstream signaling pathways.

Structural Similarities

Several compounds share structural similarities with ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride | Cyclopropane ring with fluoromethyl and sulfonyl chloride | Potential orexin receptor antagonist |

| (1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chloride | Similar cyclopropane structure with difluoromethyl group | Enhanced lipophilicity |

| (1S,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonyl chloride | Enantiomeric form of the target compound | Different stereochemistry may affect biological activity |

| (1R,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonamide | Contains an amide instead of a sulfonyl chloride | Potentially different pharmacological properties |

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride involves the interaction of the methanesulfonyl chloride group with nucleophiles. The compound can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of the biological activity of the target molecules. The fluoromethyl group can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Cyclopropane Ring

The reactivity, stability, and applications of cyclopropane-based sulfonyl chlorides are influenced by substituents. Below is a comparative analysis:

2.2. Reactivity and Stability

- Electron-Withdrawing Effects :

- The trifluoromethyl group (CAS 2165999-94-8) significantly increases electrophilicity at the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols .

- The fluoromethyl group (CAS 2227879-98-1) provides a milder electron-withdrawing effect, making it suitable for controlled syntheses .

- Linear alkyl chains (e.g., difluoroethyl in ) may enhance solubility in non-polar media.

Biological Activity

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the cyclopropyl ring and the fluoromethyl group contribute to its reactivity and biological profile, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by:

- Cyclopropane ring : Provides a three-membered carbon structure that can influence the compound's interaction with biological targets.

- Fluoromethyl group : Enhances reactivity and stability, often correlating with increased biological activity due to the electronegativity of fluorine.

- Methanesulfonyl chloride moiety : This functional group allows for nucleophilic substitution reactions, enabling the formation of sulfonamide derivatives or sulfonate esters.

Biological Activity

Research indicates that ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride exhibits significant biological activities, particularly in the context of pharmaceutical development. The following areas highlight its potential:

1. Orexin Receptor Interactions

Studies have shown that cyclopropane derivatives can interact with orexin receptors, which are crucial in regulating sleep and energy balance. This suggests that ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride may have implications for treating sleep disorders or metabolic conditions .

2. Anticancer Potential

The compound's structural features may enhance its ability to inhibit specific cancer-related pathways. For example, modifications in cyclopropane structures have been linked to improved receptor interactions and signaling pathways relevant to cancer therapy .

Synthesis and Derivatives

The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride can be achieved through various methods, allowing for the exploration of different derivatives that may exhibit altered biological activities.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride | Cyclopropane ring with fluoromethyl and sulfonyl chloride | Potential orexin receptor antagonist |

| (1R,2R)-2-(Difluoromethyl)cyclopropylmethanesulfonyl chloride | Similar cyclopropane structure with difluoromethyl group | Enhanced lipophilicity |

| (1S,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonyl chloride | Enantiomeric form of the target compound | Different stereochemistry may affect biological activity |

| (1R,2S)-2-(Fluoromethyl)cyclopropylmethanesulfonamide | Contains an amide instead of a sulfonyl chloride | Potentially different pharmacological properties |

Case Studies and Research Findings

Recent research has focused on the pharmacological profiling of compounds related to ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride. For instance:

- A study exploring its effects on orexin receptors found that modifications in the cyclopropane structure can significantly influence receptor interactions and downstream signaling pathways .

- Additional studies have investigated the compound's potential as an anticancer agent by assessing its cytotoxicity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((1R,2R)-2-(fluoromethyl)cyclopropyl)methanesulfonyl chloride, and how can purity be ensured?

- Methodology : The compound can be synthesized via cyclopropanation of allylic sulfonyl chloride precursors, followed by fluoromethylation. A stereoselective approach using Sharpless epoxidation or Simmons-Smith cyclopropanation may be employed to achieve the (1R,2R) configuration . Purification typically involves fractional distillation (boiling point ~165–349°C, depending on substituents) and recrystallization using solvents like dichloromethane/acetone mixtures . Chiral HPLC (e.g., using amylose-based columns) is recommended to verify enantiomeric purity .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

- Methodology : Use and NMR to confirm the fluoromethyl group’s presence and cyclopropane ring geometry. X-ray crystallography is ideal for resolving stereochemical ambiguities, as seen in related cyclopropane sulfonates . Mass spectrometry (HRMS) can validate molecular weight (calculated: ~208.63 g/mol for analogous structures) .

Q. What are the recommended storage conditions to prevent hydrolysis or decomposition?

- Methodology : Store under inert gas (argon) at −20°C in anhydrous solvents (e.g., THF or DCM). Stability tests indicate sulfonyl chlorides degrade in humid environments; use molecular sieves for long-term storage .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing fluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety. Compare reaction rates with non-fluorinated analogs (e.g., methyl or trifluoromethyl derivatives) using kinetic studies. DFT calculations can model transition states to explain steric/electronic effects .

Q. What strategies mitigate racemization during derivatization of the cyclopropane ring?

- Methodology : Use low-temperature (−78°C) reactions with non-polar solvents (hexane) to minimize ring strain-induced racemization. Chiral auxiliaries or enzymatic catalysis (e.g., lipases) may preserve stereochemistry during esterification .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodology : Cross-validate NMR and IR spectra with computational tools (e.g., Gaussian or ADF software). Discrepancies in shifts may arise from solvent effects; replicate experiments in deuterated DMSO or CDCl₃ .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.